molecular formula C11H19NO4 B12273633 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate

Cat. No.: B12273633
M. Wt: 229.27 g/mol
InChI Key: SXPBYQSHKGEXHF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of azetidines

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-2-methylazetidine-1,2-dicarboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3/t11-/m1/s1

InChI Key

SXPBYQSHKGEXHF-LLVKDONJSA-N

Isomeric SMILES

C[C@@]1(CCN1C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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